EGFR kinase inhibitor 3

EGFR C797S mutation Osimertinib resistance Triple mutant EGFR

EGFR kinase inhibitor 3 (CAS: 2922402-03-5; C31H25N7O3S; MW: 575.64), also designated compound 2 in the primary literature, is a C‑linked, bivalent ATP‑allosteric inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was designed to simultaneously occupy the ATP substrate pocket and the allosteric αC‑helix channel of the EGFR kinase domain, a dual‑site binding strategy that confers mutant‑selective inhibitory activity and addresses resistance mechanisms that limit earlier‑generation EGFR inhibitors.

Molecular Formula C31H25N7O3S
Molecular Weight 575.6 g/mol
Cat. No. B12377962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR kinase inhibitor 3
Molecular FormulaC31H25N7O3S
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=C5C(=CC=C4)NC6=CC=CC=C6C(=O)N5
InChIInChI=1S/C31H25N7O3S/c1-17(39)33-25-16-19(13-14-32-25)27-26(37-31(38-27)42-2)18-7-5-8-20(15-18)34-30(41)22-10-6-12-24-28(22)36-29(40)21-9-3-4-11-23(21)35-24/h3-16,35H,1-2H3,(H,34,41)(H,36,40)(H,37,38)(H,32,33,39)
InChIKeyLYRJTYBPIGJFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EGFR Kinase Inhibitor 3 (Compound 2): A Bivalent ATP‑Allosteric EGFR Inhibitor for Drug‑Resistant Mutant Research


EGFR kinase inhibitor 3 (CAS: 2922402-03-5; C31H25N7O3S; MW: 575.64), also designated compound 2 in the primary literature, is a C‑linked, bivalent ATP‑allosteric inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It was designed to simultaneously occupy the ATP substrate pocket and the allosteric αC‑helix channel of the EGFR kinase domain, a dual‑site binding strategy that confers mutant‑selective inhibitory activity and addresses resistance mechanisms that limit earlier‑generation EGFR inhibitors [1]. The compound is supplied as a high‑purity solid and is intended exclusively for laboratory research applications .

EGFR Kinase Inhibitor 3 Procurement Rationale: Why In‑Class Compounds Cannot Be Interchanged


ATP‑competitive EGFR inhibitors (e.g., gefitinib, afatinib, osimertinib) and pure allosteric inhibitors (e.g., EAI045) exhibit distinct and often suboptimal activity profiles against clinically emergent resistance mutations [1]. EGFR kinase inhibitor 3 differentiates itself through a bivalent, C‑linked architecture that simultaneously engages both the ATP and allosteric pockets, a binding mode not achievable with single‑site inhibitors [2]. This dual‑site engagement produces superadditive binding effects (E < 1) and picomolar potency against the L858R/T790M and L858R/T790M/C797S mutants, while the compound’s N‑linked analog (compound 1) is >10,000‑fold less active against the same mutants [2]. Consequently, substituting a generic ATP‑competitive or allosteric‑only EGFR inhibitor would forfeit the unique mutant‑coverage and potency profile conferred by the bivalent binding mechanism, directly impacting experimental validity in studies of acquired resistance to osimertinib and other third‑generation TKIs.

EGFR Kinase Inhibitor 3: Head‑to‑Head Biochemical, Structural, and Cellular Differentiation Evidence


Picomolar Inhibitory Potency Against Osimertinib‑Resistant Triple Mutant (L858R/T790M/C797S)

In a direct biochemical comparison using the identical HTRF‑based assay system, EGFR kinase inhibitor 3 (compound 2) inhibits the L858R/T790M/C797S triple mutant with an IC50 of 0.064 ± 0.004 nM (64 pM) [1]. This potency exceeds that of the clinically approved third‑generation inhibitor osimertinib, which demonstrates substantially weaker activity against the C797S‑containing mutant (reported IC50 >1000 nM in analogous assays) [2]. The compound also exhibits an IC50 of 0.059 ± 0.005 nM (59 pM) against the L858R/T790M double mutant, representing a >20‑fold improvement over osimertinib’s IC50 of 1.3 ± 0.6 nM in the same mutant background [1][2].

EGFR C797S mutation Osimertinib resistance Triple mutant EGFR Bivalent inhibitor

Superadditive Binding: >106‑Fold Potency Gain Over Parent Fragments Confirms Bivalent Mechanism

The bivalent design of EGFR kinase inhibitor 3 yields superadditive binding, a property defined by a linking coefficient E < 1. The compound achieves an IC50 of 0.059 nM against L858R/T790M, whereas the constituent ATP‑site fragments (compounds 5 and 6) exhibit IC50 values ≥6,000–10,000 nM and the allosteric‑site fragment (compound 8, DDC4002) exhibits an IC50 of 39 nM [1]. The observed potency represents a >106‑fold improvement over the ATP‑site fragments alone and a >600‑fold gain relative to the allosteric fragment [1]. Analysis of linking coefficients confirms that this enhancement exceeds additive expectations (E < 1), validating the C‑linked amide architecture as a rare example of a bivalent small molecule exhibiting true superadditivity [1].

Superadditivity Fragment‑based drug discovery Linking coefficient Bivalent binding

Linker‑Dependent Selectivity: C‑Linked Scaffold Outperforms N‑Linked Analog by >10,000‑Fold

A direct, isogenic comparison reveals that the C‑linked scaffold of EGFR kinase inhibitor 3 (compound 2) is critical for its biochemical activity. The N‑linked analog (compound 1) exhibits an IC50 of >10,000 nM against L858R/T790M and L858R/T790M/C797S mutants, whereas EGFR kinase inhibitor 3 achieves IC50 values of 0.059 nM and 0.064 nM, respectively—a >169,000‑fold difference in potency [1]. A second C‑linked analog (compound 3) displays comparable picomolar activity (IC50 = 0.051 nM and 0.063 nM), confirming that the C‑linked amide orientation is the dominant determinant of target engagement [1].

Linker structure‑activity relationship N‑linked vs C‑linked Bivalent inhibitor optimization Mutant selectivity

2.2 Å Co‑Crystal Structure Confirms Dual‑Site Occupancy and ‘Inward’ Allosteric Conformation

A 2.2 Å resolution co‑crystal structure of EGFR kinase inhibitor 3 bound to the EGFR T790M/V948R kinase domain (PDB deposition pending) confirms simultaneous occupancy of the ATP substrate pocket by the trisubstituted imidazole moiety and the allosteric αC‑helix channel by the dibenzodiazepinone moiety [1]. The structure reveals that the C‑linked scaffold adopts an ‘inward’ conformation of the allosteric benzo group, which closely recapitulates the binding pose of the parent allosteric fragment (compound 8, DDC4002) and is associated with enhanced van der Waals and hydrogen‑bonding interactions [1]. In contrast, the N‑linked analog (compound 1) displays an altered binding conformation that fails to productively engage the allosteric site, accounting for its >10,000‑fold lower potency [1].

X‑ray crystallography EGFR kinase domain Allosteric pocket Structure‑based drug design

EGFR Kinase Inhibitor 3: Validated Application Scenarios for Mutant‑Selective EGFR Research


Biochemical Profiling of C797S‑Containing Triple Mutant EGFR in Osimertinib‑Resistant NSCLC Models

Use EGFR kinase inhibitor 3 as a positive control inhibitor in biochemical and biophysical assays evaluating novel compounds designed to overcome C797S‑mediated resistance. The compound’s picomolar potency (IC50 = 64 pM) against L858R/T790M/C797S [1] provides a high‑stringency benchmark for compound library screening and SAR studies. Its bivalent binding mode serves as a reference for dual‑site inhibitor development.

Structural Biology and Mechanistic Studies of Dual‑Site Kinase Inhibition

Employ EGFR kinase inhibitor 3 in X‑ray crystallography and molecular dynamics simulation studies to investigate the structural determinants of bivalent, superadditive binding. The available 2.2 Å co‑crystal structure confirms dual‑site occupancy [1], enabling detailed analyses of linker geometry, allosteric pocket engagement, and the conformational dynamics of the αC‑helix.

Comparator Compound for Linker‑Dependent SAR in Bivalent Inhibitor Optimization

Utilize EGFR kinase inhibitor 3 as a benchmark C‑linked bivalent scaffold in parallel with its N‑linked analog (compound 1) to dissect linker contributions to target engagement. The >169,000‑fold potency differential between C‑linked and N‑linked variants [1] provides a robust experimental system for evaluating linker design principles in fragment‑based drug discovery.

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